molecular formula C16H13N3O2S2 B2922486 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine CAS No. 78584-13-1

4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Cat. No.: B2922486
CAS No.: 78584-13-1
M. Wt: 343.42
InChI Key: VECNFWHOVUBSAC-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine: is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their structure, which often exhibit a range of biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxy-1,3-benzothiazol-2-amine and 4-methoxy-1,3-benzothiazol-2-yl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 4-methoxybenzothiazole-2-carboxylic acid.

  • Reduction: : Formation of 4-methoxybenzothiazole-2-amine.

  • Substitution: : Formation of various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: : Potential use in drug discovery and development, especially in the design of new therapeutic agents.

  • Industry: : Application in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of two methoxy groups and the benzothiazole core. Similar compounds include:

  • 4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

  • 4-methoxy-N-(2-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

These compounds differ in the position of the methoxy groups on the benzothiazole ring, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-20-9-5-3-7-11-13(9)17-15(22-11)19-16-18-14-10(21-2)6-4-8-12(14)23-16/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECNFWHOVUBSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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